2-methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one dihydrochloride
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Overview
Description
“2-Methyl-1,2,4,8-tetrazaspiro[4.5]decan-3-one;dihydrochloride” is a chemical compound with the CAS Number: 2309446-94-2 . It has a molecular weight of 243.14 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H14N4O.2ClH/c1-11-6(12)9-7(10-11)2-4-8-5-3-7;;/h8,10H,2-5H2,1H3,(H,9,12);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
The compound is a solid at room temperature . The InChI code provides information about its molecular structure .Scientific Research Applications
Antimicrobial Applications
One study highlights the synthesis of spirothiazolopyranopyrazoles and related derivatives with notable antimicrobial activities, suggesting potential applications in developing new antimicrobial agents. The synthesized compounds were compared with tetracycline, indicating a methodological advancement in spiro compound synthesis for therapeutic uses (Al-Ahmadi, 1997).
Organic Synthesis Methodologies
Research into the synthesis of heterocyclic compounds, including spiro derivatives, demonstrates the versatility of these compounds in organic synthesis. Techniques such as reductive conditions and selective oxidation play crucial roles in creating complex molecular architectures, potentially useful in synthesizing various organic molecules (Kametani et al., 1975).
Pharmacological Applications
Spiro compounds are also pivotal in pharmacology, where their unique structures contribute to the development of muscarinic agents and other pharmacologically active molecules. For instance, tetrahydrofuran analogues of a specific spiro compound were synthesized to explore their efficacy and selectivity towards muscarinic receptors, revealing insights into the structural requirements for biological activity (Nordvall et al., 1992).
Safety and Hazards
Properties
IUPAC Name |
2-methyl-1,2,4,8-tetrazaspiro[4.5]decan-3-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O.2ClH/c1-11-6(12)9-7(10-11)2-4-8-5-3-7;;/h8,10H,2-5H2,1H3,(H,9,12);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQFAYOTODSOJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NC2(N1)CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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